3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one
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Overview
Description
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include the reaction of a substituted hydrazine with an α,β-unsaturated ketone. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.
Uniqueness
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one may exhibit unique properties due to its specific structural features, such as enhanced biological activity or improved chemical stability compared to similar compounds.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4E)-3-methyl-4-(3-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C13H14N2O/c1-10-12(13(16)15-14-10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3,(H,15,16)/b12-9+ |
InChI Key |
IPIHJFPXIAPNOP-FMIVXFBMSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/CCC2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)C1=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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